N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-phenylacetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

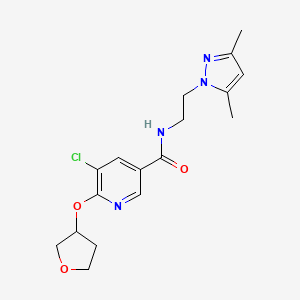

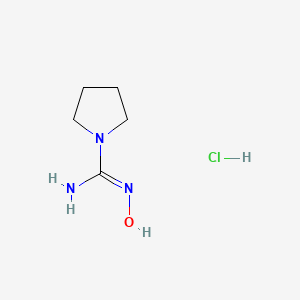

“N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-phenylacetamide” is a complex organic compound. It contains a 3,4-dihydroquinolin-1(2H)-yl moiety, which is a type of isoquinoline . Isoquinolines are heterocyclic compounds (compounds that contain atoms of at least two different elements in the ring) and have been studied for their potential bioactive properties .

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including the formation of the 3,4-dihydroquinolin-1(2H)-yl moiety and the attachment of the thiadiazol and phenylacetamide groups. The Castagnoli–Cushman reaction could be used to synthesize the 3,4-dihydroquinolin-1(2H)-yl moiety .Applications De Recherche Scientifique

Antimicrobial and Antitumor Properties

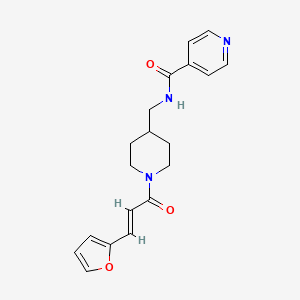

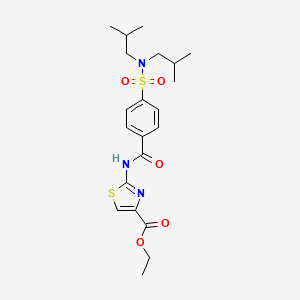

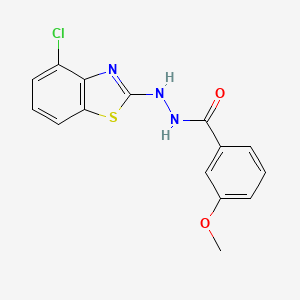

Compounds containing 1,3,4-thiadiazole and dihydroquinoline structures have been extensively studied for their antimicrobial and antitumor activities. For instance, a study on 3-[(1,2,3-thiadiazol-5-ylthio)methyl]cephalosporins demonstrated good in vitro antibacterial activity against both Gram-positive and Gram-negative organisms, with some compounds also showing in vivo activity against Staphylococcus aureus (Lewis & Nelson, 1979). Similarly, Schiff bases derived from 5-substituted-1,3,4-thiadiazole-2-amine showed DNA protective abilities and strong antimicrobial activity against S. epidermidis, along with cytotoxicity against cancer cell lines, highlighting their potential in chemotherapy strategies (Gür et al., 2020).

Anticancer Agents

The synthesis of novel diethyl((2-oxo-1,2-dihydroquinolin-3-yl)(arylamino)methyl)phosphonate compounds and their evaluation against various cancer cell lines, including human lung adenocarcinoma and breast cancer cells, revealed moderate to high levels of antitumor activities. The mechanism of action was proposed to involve cell cycle arrest and apoptosis induction (Fang et al., 2016). Another study on 3-benzyl-4(3H)quinazolinone analogues demonstrated broad-spectrum antitumor activity, with certain compounds being significantly more potent than 5-fluorouracil, a commonly used chemotherapy medication (Al-Suwaidan et al., 2016).

Mécanisme D'action

Target of Action

It is known that dihydroquinolinones, a family to which this compound belongs, have potent antiproliferative and antitumor activities against a variety of cancer cell lines .

Mode of Action

It is known that dihydroquinolinones can inhibit p38 map kinase, causing cytotoxic activities .

Biochemical Pathways

The inhibition of p38 map kinase by dihydroquinolinones can affect a variety of cellular processes, including inflammation, cell cycle regulation, cell death, development, differentiation, senescence, and tumorigenesis .

Result of Action

Dihydroquinolinones have been found to exhibit weak cytotoxic activities against cancer cell lines and growth inhibitory activity against a panel of tested bacterial strains .

Propriétés

IUPAC Name |

N-[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-phenylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N4O2S2/c26-18(13-15-7-2-1-3-8-15)22-20-23-24-21(29-20)28-14-19(27)25-12-6-10-16-9-4-5-11-17(16)25/h1-5,7-9,11H,6,10,12-14H2,(H,22,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMTGUIWUAWJYEU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2N(C1)C(=O)CSC3=NN=C(S3)NC(=O)CC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N4O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-(4-chlorophenyl)-3-(4-methylbenzyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2847225.png)

![2-ethoxy-N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]naphthalene-1-carboxamide](/img/structure/B2847228.png)

![(6-methoxy-3,4-dihydroisoquinolin-2(1H)-yl)(2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone](/img/structure/B2847229.png)

![4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2847230.png)

![2-{[6-(4-chlorobenzyl)-5-hydroxy-1,2,4-triazin-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B2847233.png)

![N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B2847235.png)

![2-(4-Nitrophenoxy)ethyl 2-[3-(3-methylbutoxy)phenoxy]acetate](/img/structure/B2847236.png)